1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2S and its molecular weight is 195.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
For instance, some thiophene derivatives have shown antimicrobial , anti-inflammatory , and anticancer activities.
Mode of Action
Thiophene derivatives often exert their effects through interactions with biological macromolecules, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on “1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid”, it’s difficult to say which biochemical pathways it might affect. Thiophene derivatives can affect a variety of biochemical pathways depending on their specific structure and target .
Result of Action
Thiophene derivatives can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Biological Activity
1-(Thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Formula : CHNOS
Molecular Weight : 209.23 g/mol
IUPAC Name : this compound
PubChem CID : 54595868
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research has shown that this compound exhibits selective cytotoxic activity against various cancer cell lines. For instance:
- Cell Lines Tested : Jurkat T-cells, HePG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT-116 (colorectal cancer).
- Mechanism of Action : The compound induces morphological changes indicative of apoptosis, such as membrane blebbing and chromatin condensation. It also causes DNA fragmentation and reduces mitochondrial membrane potential without directly intercalating into DNA .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial effects against a range of pathogens. In vitro studies revealed that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure of the triazole ring contributes to its low multidrug resistance and high bioavailability .
Synthesis Methods
The synthesis of this compound typically involves:
- Cycloaddition Reactions : Utilizing azides and alkynes under copper(I) catalysis to form the triazole ring.
- Carboxylation : Introducing the carboxylic acid functional group through various methods such as hydrolysis or direct carboxylation reactions .
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of several triazole derivatives, including this compound. The results indicated that compounds with thiophene substitutions exhibited enhanced activity compared to their non-thiophene counterparts. Notably, this specific derivative showed comparable potency to doxorubicin in certain cancer cell lines .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of triazole derivatives against common bacterial strains. The results demonstrated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .
Data Summary Table
Property | Value |
---|---|
Chemical Formula | CHNOS |
Molecular Weight | 209.23 g/mol |
Anticancer Cell Lines | Jurkat T-cells, HePG-2, MCF-7, PC-3, HCT-116 |
Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
Mechanism of Action | Induces apoptosis and DNA damage |
Properties
IUPAC Name |
1-thiophen-3-yltriazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c11-7(12)6-3-10(9-8-6)5-1-2-13-4-5/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIXKEFFADTHTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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